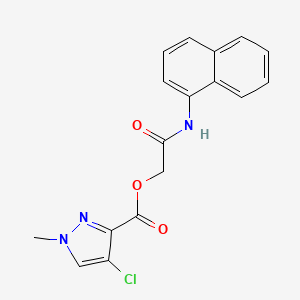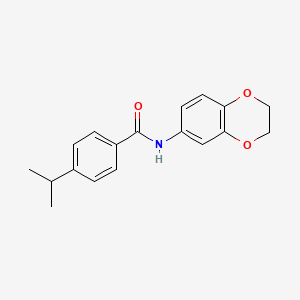
2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-1-(2-METHYLPIPERIDINO)-1-ETHANONE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-1-(2-METHYLPIPERIDINO)-1-ETHANONE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS).
Alkylation: The brominated pyrazole is alkylated with an appropriate alkyl halide to introduce the methyl group.
Coupling with Piperidine: The final step involves coupling the brominated pyrazole with 2-methylpiperidine under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions could target the bromine atom, potentially replacing it with a hydrogen atom.
Substitution: The bromine atom in the pyrazole ring is a reactive site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Oxidation of the methyl groups could lead to the formation of carboxylic acids.
Reduction: Reduction of the bromine atom would yield the corresponding hydrogenated pyrazole derivative.
Substitution: Substitution reactions would result in the replacement of the bromine atom with the nucleophile.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe in biochemical assays to study enzyme activity or protein interactions.
Medicine: Potentially useful in drug discovery and development, particularly for targeting specific biological pathways.
Industry: Could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of 2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-1-(2-METHYLPIPERIDINO)-1-ETHANONE would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
2-(4-BROMO-1H-PYRAZOL-1-YL)-1-(2-METHYLPIPERIDINO)-1-ETHANONE: Similar structure but lacks the methyl group on the pyrazole ring.
2-(4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL)-1-(2-METHYLPIPERIDINO)-1-ETHANONE: Similar structure but with a chlorine atom instead of bromine.
2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-1-(PIPERIDINO)-1-ETHANONE: Similar structure but lacks the methyl group on the piperidine ring.
Uniqueness
The presence of both the bromine atom and the methyl groups in 2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-1-(2-METHYLPIPERIDINO)-1-ETHANONE may confer unique chemical and biological properties, such as increased reactivity or specificity for certain biological targets.
特性
分子式 |
C12H18BrN3O |
|---|---|
分子量 |
300.19 g/mol |
IUPAC名 |
2-(4-bromo-5-methylpyrazol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C12H18BrN3O/c1-9-5-3-4-6-15(9)12(17)8-16-10(2)11(13)7-14-16/h7,9H,3-6,8H2,1-2H3 |
InChIキー |
TTWLZAIGKJOIFQ-UHFFFAOYSA-N |
正規SMILES |
CC1CCCCN1C(=O)CN2C(=C(C=N2)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![11,13-dimethyl-4-[5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10964219.png)
![3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]propanamide](/img/structure/B10964222.png)

![1-(3-Chlorophenyl)-3-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B10964228.png)

![3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B10964244.png)
![1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one](/img/structure/B10964252.png)

![1-[4-(3-Fluorobenzyl)piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one](/img/structure/B10964260.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide](/img/structure/B10964262.png)

![2-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B10964266.png)

methanone](/img/structure/B10964271.png)
